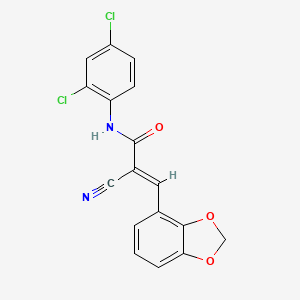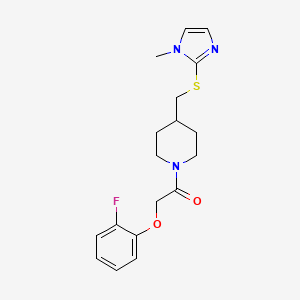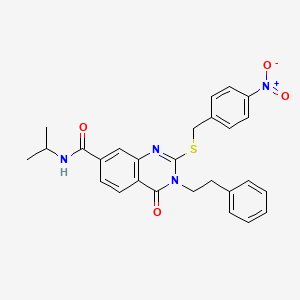
N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H26N4O4S and its molecular weight is 502.59. The purity is usually 95%.
BenchChem offers high-quality N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopropyl-2-((4-nitrobenzyl)thio)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
The nitro group-containing compounds have garnered attention as effective anticancer agents. In this context, our compound exhibits potential antitumor activity. Studies have demonstrated that it can inhibit cancer cell proliferation, particularly in Hep3B cells. Notably, the IC50 value of N-(3,5-difluorophenyl)-2,4,6-trinitroaniline is even better than that of cisplatin, a widely used chemotherapy drug. Additionally, these compounds downregulate the expression of cyclin D1, a cell cycle checkpoint protein. Furthermore, they induce intrinsic apoptosis by modulating the Bax/Bcl-2 ratio, and they inhibit metastatic activity in Hep3B cells .
Photochemical Applications
The compound’s structure suggests potential photochemical reactivity. For instance, singlet-oxygen oxidation of 2-[hydroxy(4-nitrophenyl)methyl]tropone yields 6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one derivatives. This reaction occurs efficiently and provides interesting products. The presence of a hydroxyl group near the reaction site influences the regioselectivity of the oxygenation process. The stereochemistry of the oxygen adducts can be elucidated using NMR techniques .
Computational Modeling and Drug Design
The complex structure of our compound lends itself to computational studies. Researchers can use molecular modeling techniques to predict its binding interactions with target proteins. Such insights could guide rational drug design efforts.
properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4S/c1-18(2)28-25(32)21-10-13-23-24(16-21)29-27(36-17-20-8-11-22(12-9-20)31(34)35)30(26(23)33)15-14-19-6-4-3-5-7-19/h3-13,16,18H,14-15,17H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACDNTPRYDFHQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2614399.png)
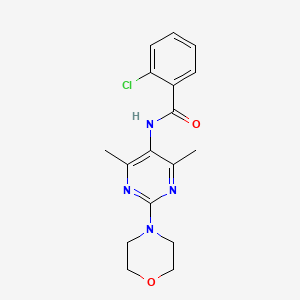
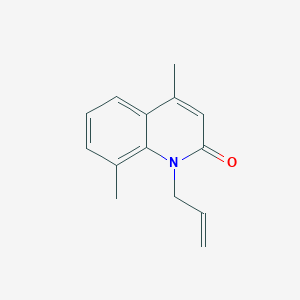
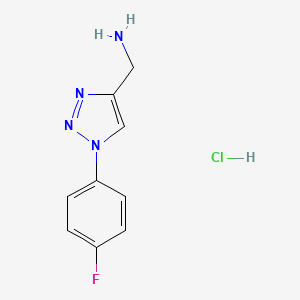
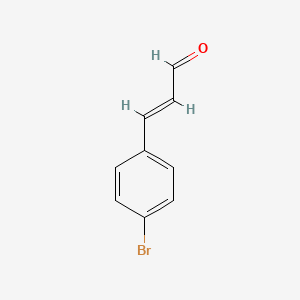

![1-(Thiophen-2-yl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2614411.png)

![N-(4-acetamidophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2614416.png)
![N-(furan-2-ylmethyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2614417.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide](/img/structure/B2614418.png)
![N-1,3-benzodioxol-5-yl-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2614420.png)
